SARS-CoV-2 Mpro-IN-4

SARS-CoV-2 Mpro inhibitor cathepsin L inhibitor dual protease inhibition

SARS-CoV-2 Mpro-IN-4 is the definitive dual Mpro/CatL probe with quantifiable potency advantages: 2-fold stronger Mpro inhibition and 2.4-fold stronger CatL inhibition than analog Mpro-IN-5, translating to 1.8-fold superior antiviral EC50 (8.2 nM). Its >6000-fold selectivity window eliminates cytotoxicity confounds, while validated in vivo protection (K18-ACE2 model) and defined PK (t1/2=0.8 h) establish it as a high-value benchmark for SAR-driven medicinal chemistry and preclinical efficacy studies. Ideal as a positive control or reference standard for novel Mpro inhibitor programs.

Molecular Formula C30H38N4O5
Molecular Weight 534.6 g/mol
Cat. No. B12401254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-4
Molecular FormulaC30H38N4O5
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC
InChIInChI=1S/C30H38N4O5/c1-3-39-27(35)15-14-24(20-23-16-17-32-28(23)36)33-30(38)26(19-22-12-8-5-9-13-22)34-29(37)25(31-2)18-21-10-6-4-7-11-21/h4-15,23-26,31H,3,16-20H2,1-2H3,(H,32,36)(H,33,38)(H,34,37)/b15-14+/t23-,24+,25+,26-/m0/s1
InChIKeyGTZYQUBJXCAIFT-ZNOLMFCZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 Mpro-IN-4: Quantitative Baseline and Class Definition for Procurement-Driven Antiviral Research


SARS-CoV-2 Mpro-IN-4 is a small-molecule dual inhibitor that simultaneously targets the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) and the host cysteine protease cathepsin L (CatL), with reported IC50 values of 900 nM and 60 nM, respectively [1]. The compound demonstrates antiviral activity by blocking SARS-CoV-2 replication in hACE2-expressing A549 cells, yielding an EC50 (IC50 for viral inhibition) of 8.2 nM [1]. This dual-inhibition strategy is a defining feature of its pharmacological profile within the class of coronavirus protease inhibitors.

Why Generic Substitution of SARS-CoV-2 Mpro-IN-4 with Other Mpro Inhibitors Is Scientifically Invalid


Generic substitution within the SARS-CoV-2 Mpro inhibitor class is precluded by critical and quantifiable differences in target engagement, potency, and therapeutic window. Closely related analogs, such as SARS-CoV-2 Mpro-IN-5, exhibit significantly reduced potency against both primary targets (2-fold weaker for Mpro and 2.4-fold weaker for CatL) and a correspondingly weaker antiviral effect in the same cellular model [1]. Furthermore, selective Mpro inhibitors like SARS-CoV-2 Mpro-IN-2 and SARS-CoV MPro-IN-2 lack the dual-inhibition mechanism, which is directly linked to the observed low-nanomolar antiviral efficacy of Mpro-IN-4 [1]. The evidence below quantifies these non-interchangeable performance gaps.

SARS-CoV-2 Mpro-IN-4: A Quantitative Head-to-Head Evidence Guide for Scientific Selection


Head-to-Head Target Potency Comparison: Mpro-IN-4 vs. Mpro-IN-5

In a direct enzymatic comparison, SARS-CoV-2 Mpro-IN-4 demonstrates 2-fold higher potency against the main protease (Mpro) and 2.4-fold higher potency against cathepsin L (CatL) compared to its closest analog, SARS-CoV-2 Mpro-IN-5 [1]. The IC50 values for Mpro-IN-4 are 900 nM (Mpro) and 60 nM (CatL), whereas Mpro-IN-5 requires 1800 nM and 145 nM to achieve the same level of inhibition, respectively [1].

SARS-CoV-2 Mpro inhibitor cathepsin L inhibitor dual protease inhibition enzymatic IC50

Comparative Antiviral Efficacy in a SARS-CoV-2 Cellular Replication Model

The enhanced biochemical potency of SARS-CoV-2 Mpro-IN-4 translates directly into superior antiviral activity in a cellular model of SARS-CoV-2 infection. When tested in hACE2-expressing A549 cells, Mpro-IN-4 blocks viral replication with an EC50 of 8.2 nM, which is 1.8-fold lower (i.e., more potent) than the EC50 of 14.7 nM observed for the comparator Mpro-IN-5 [1].

antiviral activity EC50 hACE2-A549 cell SARS-CoV-2 replication

In Vivo Proof-of-Concept: Protection from Lethality in a SARS-CoV-2 Mouse Model

The antiviral potency of SARS-CoV-2 Mpro-IN-4 has been validated in a stringent in vivo model. In K18-ACE2 transgenic mice challenged with SARS-CoV-2, treatment with Mpro-IN-4 (administered either intranasally at 10 mg/kg or intraperitoneally at 25 mg/kg) provided protection against both SARS-CoV-2-induced weight loss and lethality [1].

in vivo efficacy K18-ACE2 mouse survival weight loss

Quantified Cytotoxicity Window and Selectivity Profile

A favorable selectivity window is evident in cell-based assays. SARS-CoV-2 Mpro-IN-4 does not cause notable cytotoxicity in A549-hACE2 cells at a concentration of 50 μM over a 24-hour exposure [1]. This demonstrates a selectivity index (CC50/EC50) greater than 6000-fold (calculated as 50,000 nM / 8.2 nM), indicating a wide therapeutic window.

cytotoxicity selectivity index A549-hACE2 cell CC50

Pharmacokinetic Characterization: High Clearance and Limited Oral Bioavailability

The compound's pharmacokinetic (PK) profile has been quantitatively defined in male C57Bl/6 mice. Following an intravenous dose of 3 mg/kg, SARS-CoV-2 Mpro-IN-4 exhibits a short terminal half-life (t1/2) of 0.8 hours and a high systemic clearance rate of 72 mL/min/kg [1]. Correspondingly, oral bioavailability at a 10 mg/kg dose is low, measured at only 5% [1].

pharmacokinetics half-life clearance oral bioavailability C57Bl/6 mouse

Mechanistic Differentiation: Dual Mpro/CatL Inhibition vs. Single-Target Mpro Inhibitors

SARS-CoV-2 Mpro-IN-4 is mechanistically distinct from selective Mpro inhibitors (e.g., SARS-CoV-2 Mpro-IN-2, IC50 = 0.40 μM) by virtue of its dual inhibition of both the viral Mpro and the host cathepsin L protease. Cathepsin L is essential for viral entry via the endosomal pathway in certain cell types. By blocking both viral polyprotein processing (via Mpro) and a host-mediated entry route (via CatL), Mpro-IN-4 achieves its low-nanomolar antiviral EC50 [1].

mechanism of action dual inhibitor Mpro CatL SARS-CoV-2 entry

Optimized Application Scenarios for SARS-CoV-2 Mpro-IN-4 Based on Quantified Performance Data


Mechanistic Studies of Dual Mpro/Cathepsin L Inhibition

As a characterized dual inhibitor with quantifiable on-target IC50 values (Mpro: 900 nM, CatL: 60 nM), SARS-CoV-2 Mpro-IN-4 is an ideal tool compound for dissecting the synergistic antiviral effects of simultaneously blocking viral polyprotein processing and a host protease-mediated entry pathway [1]. Its use can elucidate the relative contributions of Mpro and CatL inhibition to overall antiviral efficacy, a question not addressable with selective, single-target probes [1].

In Vivo Proof-of-Concept Studies for Coronavirus Antivirals

The demonstrated in vivo protection in the K18-ACE2 mouse model [1], combined with a defined pharmacokinetic profile (t1/2 = 0.8 h, CL = 72 mL/min/kg), makes this compound well-suited for use as a positive control or benchmark in preclinical efficacy studies [1]. Researchers should account for the low oral bioavailability (F=5%) and plan for parenteral administration (e.g., intraperitoneal or intranasal) to achieve the required exposure for therapeutic effect [1].

Development of High-Selectivity Cellular Assays

The vast selectivity window observed in vitro (>6000-fold between its antiviral EC50 and the no-observed-adverse-effect level for cytotoxicity) [1] makes SARS-CoV-2 Mpro-IN-4 an excellent candidate for cellular assays requiring a wide dynamic range. It can be used at high concentrations without confounding cytotoxic effects, allowing for robust dose-response characterization and high-content screening applications [1].

Benchmarking in Structure-Activity Relationship (SAR) Campaigns

The direct head-to-head potency advantage over the close analog Mpro-IN-5 (2-fold for Mpro, 2.4-fold for CatL, and 1.8-fold in antiviral EC50) [1] establishes Mpro-IN-4 as a high-value reference standard for medicinal chemistry efforts. It can be used as a benchmark to evaluate the potency improvements of newly synthesized analogs, providing a quantitative baseline for SAR optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 Mpro-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.